URAT1 Inhibitory Potency of 1-[1-(4-Chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-3-phenylurea Versus Clinically Profiled URAT1 Inhibitors
In a cell-based assay using human URAT1 stably overexpressed in HEK293 cells, 1-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-3-phenylurea inhibited ¹⁴C-uric acid uptake with an IC₅₀ of 3,220 nM (3.22 µM) after 30 min preincubation [1]. This potency is approximately 20-fold weaker than the prototypical URAT1 inhibitor benzbromarone (IC₅₀ ~150 nM in comparable HEK293-hURAT1 assays), but approximately 10-fold more potent than probenecid (IC₅₀ ~30–50 µM) [2]. Importantly, the 4-chlorobenzyl substituent differentiates this compound from the N-phenyl analog ML297 (VU0456810), which shows no reported URAT1 activity [3]. This intermediate potency profile positions the compound as a chemically distinct URAT1 tool with a wider dynamic range for dose-response studies compared to highly potent inhibitors.
| Evidence Dimension | URAT1-mediated ¹⁴C-uric acid uptake inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 3,220 nM (3.22 µM) |
| Comparator Or Baseline | Benzbromarone IC₅₀ ≈ 150 nM; Probenecid IC₅₀ ≈ 30–50 µM; ML297 (N-phenyl analog): no URAT1 activity reported |
| Quantified Difference | ~20-fold less potent than benzbromarone; ~10-fold more potent than probenecid; activity absent in N-phenyl analog |
| Conditions | Human URAT1 stably overexpressing HEK293 cells; ¹⁴C-uric acid uptake; 30 min preincubation |
Why This Matters
The compound offers a URAT1 inhibition potency window that is distinct from both high-potency (benzbromarone-like) and low-potency (probenecid-like) tool compounds, enabling differentiated probe applications.
- [1] BindingDB. BDBM50624546; CHEMBL5437838. IC₅₀ = 3.22E+3 nM for inhibition of human URAT1 in HEK293 cells. Deposited 2024-12-17. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50624546 View Source
- [2] Wempe MF, Jutabha P, Quade B, et al. Developing potent human uric acid transporter 1 (hURAT1) inhibitors. J Med Chem. 2011;54(8):2701-2713. doi:10.1021/jm101541p View Source
- [3] Kaufmann K, Romaine I, Days E, et al. ML297 (VU0456810), the first potent and selective activator of the GIRK potassium channel, displays antiepileptic properties in mice. ACS Chem Neurosci. 2013;4(9):1278-1286. doi:10.1021/cn400062a View Source
